Ethyl 4-(2,2,2-trifluoroacetyl)benzoate
Overview
Description
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is an organic compound with the molecular formula C11H9F3O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the acetyl group are replaced by trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-iodobenzoate with methyl trifluoroacetate in the presence of a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl∙LiCl). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-(2,2,2-trifluoroacetyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzoate: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and applications.
Ethyl 4-(3-cyano-1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate: The presence of a cyano group introduces additional functionality and potential for further chemical modifications.
These comparisons highlight the unique properties of this compound, such as its enhanced lipophilicity and metabolic stability, which make it valuable in various applications.
Properties
IUPAC Name |
ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPQBVVINOKAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645216 | |
Record name | Ethyl 4-(trifluoroacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-14-9 | |
Record name | Ethyl 4-(trifluoroacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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